molecular formula C16H15N3O2S B5722815 N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea

N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea

Cat. No. B5722815
M. Wt: 313.4 g/mol
InChI Key: QUJPAIQVMPUCAC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as MBTU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTU is a urea derivative that has been shown to possess a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is not yet fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and damage. Furthermore, this compound has been shown to modulate the immune system, suggesting that it could be used to treat immunological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is its versatility, as it has been shown to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research involving N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory conditions such as rheumatoid arthritis. Another potential application of this compound is in the development of chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can be achieved through a simple reaction between 2-amino-6-methylbenzothiazole and 4-methoxyphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been the subject of several scientific studies that have investigated its potential therapeutic applications. One such study found that this compound exhibited significant anti-inflammatory activity in vitro, suggesting that it could be used to treat inflammatory conditions such as rheumatoid arthritis. Another study showed that this compound had potent antitumor activity against several cancer cell lines, indicating that it could be used as a chemotherapeutic agent.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-17-14-8-5-12(9-15(14)22-10)19-16(20)18-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJPAIQVMPUCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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